molecular formula C10H17N3 B13196402 N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Cat. No.: B13196402
M. Wt: 179.26 g/mol
InChI Key: SPCRGOFYBMVZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a tetrahydro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-ethyl-1-methyl-1,2-diaminobenzene with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,2,3,4-tetrahydro-1H-1,3-benzodiazol-4-amine
  • N-Ethyl-1,2,3,4-tetrahydro-1H-1,3-benzodiazol-4-amine
  • 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine

Uniqueness

N-Ethyl-1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-1-methyl-4,5,6,7-tetrahydrobenzimidazol-4-amine

InChI

InChI=1S/C10H17N3/c1-3-11-8-5-4-6-9-10(8)12-7-13(9)2/h7-8,11H,3-6H2,1-2H3

InChI Key

SPCRGOFYBMVZOP-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1N=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.